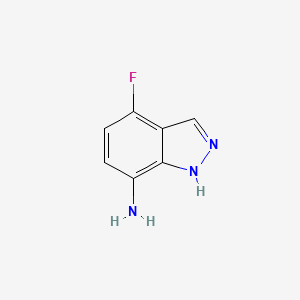

4-fluoro-1H-indazol-7-amine

Beschreibung

Overview of Indazole Scaffold in Medicinal Chemistry

Significance of Indazole as a Privileged Structure

In the landscape of drug discovery, certain molecular scaffolds, known as "privileged structures," appear repeatedly in a variety of successful drugs targeting different biological receptors. The indazole ring system is a prime example of such a structure. nih.govresearchgate.net Its prevalence in numerous commercially available drugs and clinical candidates underscores its importance. nih.gov The unique arrangement of atoms in the indazole core allows it to interact with a diverse range of biological targets, making it a valuable starting point for the design of new medicines. researchgate.net The thermodynamic stability of the 1H-indazole tautomer over the 2H-indazole form further contributes to its suitability as a drug scaffold. nih.gov

Diverse Pharmacological Activities of Indazole Derivatives

The versatility of the indazole scaffold is reflected in the broad spectrum of biological activities exhibited by its derivatives. nih.gov These compounds have shown promise in a multitude of therapeutic areas. researchgate.netbenthamdirect.com Extensive research has demonstrated that indazole derivatives possess anti-inflammatory, antibacterial, antifungal, anti-HIV, and antiarrhythmic properties. nih.govnih.gov Furthermore, they have been extensively investigated for their potential as anticancer agents, with some derivatives advancing to clinical trials and commercial use. nih.govresearchgate.netnih.gov The ability to functionalize the indazole ring at various positions allows for the fine-tuning of its pharmacological profile, leading to the development of compounds with specific activities, such as kinase inhibitors and agents for treating neurodegenerative diseases. nih.govnih.gov

Specific Focus on Fluorinated Indazoles

The introduction of fluorine atoms into organic molecules has become a powerful strategy in modern medicinal chemistry. This approach has been successfully applied to the indazole scaffold to modulate its properties and enhance its therapeutic potential.

Role of Fluorine Substitution in Chemical and Biological Properties

The strategic incorporation of fluorine into a drug candidate can have a profound impact on its physicochemical and pharmacokinetic properties. nih.govnih.gov Fluorine's high electronegativity and small size allow it to alter a molecule's electronics, lipophilicity, metabolic stability, and binding affinity to its target protein. nih.govmdpi.comresearchgate.net For instance, replacing a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby increasing the drug's half-life. mdpi.com It can also enhance membrane permeability and influence the molecule's conformation, which can lead to improved potency and selectivity. nih.govacs.org The use of the fluorine isotope, ¹⁸F, is also crucial in the development of radiotracers for Positron Emission Tomography (PET) imaging, a powerful diagnostic tool. nih.govnih.gov

Overview of 4-fluoro-1H-indazol-7-amine within the Indazole Family

Within the broad family of fluorinated indazoles, this compound stands out as a key building block in the synthesis of more complex molecules. Its chemical structure, featuring a fluorine atom at the 4-position and an amine group at the 7-position of the indazole core, makes it a valuable intermediate for creating a variety of derivatives. The presence of the fluorine atom can influence the molecule's electronic properties and its potential for intermolecular interactions. ossila.com While specific research on the direct biological activities of this compound is not extensively detailed in the provided results, its importance lies in its role as a precursor to other pharmacologically active compounds. For example, related fluorinated indazole amines are being investigated for their potential as kinase inhibitors and for their anti-proliferative effects.

Chemical Profile of this compound

The compound this compound is characterized by the following identifiers:

CAS Number: 866144-03-8 sigmaaldrich.com

Molecular Formula: C₇H₆FN₃ sigmaaldrich.com

Interactive Table: Physicochemical Properties

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| InChI Key | ZPFIZWATXFSGMW-UHFFFAOYSA-N |

| Physical Form | Solid |

| Purity | 98% |

Data sourced from sigmaaldrich.com

Synthesis and Manufacturing

The synthesis of fluorinated indazoles, including derivatives like this compound, often involves multi-step processes. A common strategy for constructing the indazole ring is through cyclization reactions. For instance, a general approach involves the cyclization of a suitably substituted fluorinated benzonitrile (B105546) with hydrazine (B178648). nih.gov

Spectroscopic and Crystallographic Data

Spectroscopic Analysis

For a related compound, 4-fluoro-1H-indazol-3-amine, spectroscopic methods are used to verify its structure. In ¹H NMR spectroscopy, the fluorine atom at the C4 position would cause distinct splitting patterns for adjacent protons. The amine (NH₂) group would likely appear as a broad singlet. Infrared (IR) spectroscopy would show characteristic stretching vibrations for N-H and C-F bonds. While specific data for this compound is not provided, similar principles would apply to its analysis.

Crystallographic Studies

Crystallographic analysis of fluorinated indazole derivatives reveals that the fluorine substituent significantly influences their crystal packing and intermolecular interactions. For example, the crystal structure of 4-fluoro-1H-pyrazole, a related heterocyclic compound, shows the formation of one-dimensional chains through intermolecular hydrogen bonding. nih.gov This is different from its chloro and bromo analogues, which form trimeric structures. nih.gov The presence of fluorine can lead to unique supramolecular arrangements, such as helical catemers, which are not observed in non-fluorinated counterparts. These distinct packing motifs are a direct result of the electronic and steric properties of the fluorine atom.

Research and Applications

The primary application of this compound in the scientific literature is as a key intermediate in the synthesis of more complex molecules with potential therapeutic value. Its structure is a valuable starting point for the development of kinase inhibitors, a major class of drugs used in cancer therapy. The 1H-indazole-3-amine scaffold, a related structure, is recognized as an effective "hinge-binding" fragment, meaning it can interact with the hinge region of kinases, which is crucial for their inhibition. nih.govresearchgate.net

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-fluoro-1H-indazol-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3/c8-5-1-2-6(9)7-4(5)3-10-11-7/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPFIZWATXFSGMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NNC2=C1N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363405 | |

| Record name | 4-fluoro-1H-indazol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866144-03-8 | |

| Record name | 4-fluoro-1H-indazol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-1H-indazol-7-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules at the atomic level. These methods are instrumental in predicting molecular geometry, reactivity, and various spectroscopic properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a powerful tool for predicting a wide range of molecular properties with a good balance between accuracy and computational cost.

A crucial first step in computational analysis is the optimization of the molecular structure to find its lowest energy conformation. For 4-fluoro-1H-indazol-7-amine, this process would involve using a selected DFT functional and basis set to iteratively adjust the bond lengths, bond angles, and dihedral angles until a stable structure on the potential energy surface is located. This optimized geometry is essential for the accurate calculation of other molecular properties. While specific studies on this compound are not available, research on related compounds such as 3-methyl-4,5,6,7-tetrafluoro-1H-indazole has utilized methods like MP2(fc)/6-311G** for geometry optimization rsc.org.

Once the molecular structure is optimized, DFT can be used to calculate various electronic properties that provide insights into the molecule's reactivity and behavior. For this compound, these would include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO are critical in determining the electronic excitability and the electron-donating and accepting capabilities of a molecule.

Energy Gap: The difference in energy between the HOMO and LUMO, known as the energy gap, is an indicator of the molecule's chemical stability and reactivity. A larger energy gap generally implies higher stability.

Global Reactivity Descriptors: Parameters such as chemical hardness, electronegativity, electrophilicity, and nucleophilicity can be derived from the HOMO and LUMO energies. These descriptors help in predicting the global reactive nature of the molecule.

While specific values for this compound are not documented, DFT studies on other novel indazole derivatives have reported on HOMO-LUMO energy gaps to assess their stability nih.gov.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations can provide a detailed understanding of the conformational dynamics and stability of a molecule in different environments, such as in solution or bound to a biological target. For this compound, MD simulations could reveal how the molecule behaves in a biological system, for instance, by analyzing its stability within the active site of a protein. Studies on other indazole derivatives have employed MD simulations to confirm the stability of ligand-protein complexes nih.govmdpi.com.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods are invaluable in establishing these relationships.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that attempts to find a statistical relationship between the chemical structure and the biological activity of a series of compounds. A QSAR model is a mathematical equation that relates one or more physicochemical or structural properties of a compound to its activity. For a series of compounds including this compound, a QSAR study would involve calculating a variety of molecular descriptors (e.g., steric, electronic, and hydrophobic properties) and then using statistical methods to build a model that can predict the biological activity of new, untested compounds. 3D-QSAR studies on indazole derivatives have been performed to understand the structural requirements for their inhibitory potency against specific biological targets nih.gov.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are crucial in drug design for understanding the binding modes and affinities of ligands with their protein targets. Although specific molecular docking studies for this compound are not prominently reported, research on analogous indazole derivatives provides a valuable framework for predicting its behavior.

Studies on various substituted indazole derivatives have demonstrated their potential to interact with a range of biological targets. For instance, a series of novel indazole derivatives were synthesized and subjected to molecular docking studies to evaluate their anti-cancer activity. These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity.

In a study on 1H-indazole analogs as anti-inflammatory agents, molecular docking was used to investigate their interaction with the Cyclooxygenase-2 (COX-2) enzyme. researchgate.net The results indicated that compounds with specific substitutions, such as difluorophenyl, para-toluene, and 4-methoxyphenyl (B3050149) groups, exhibited significant binding affinities. researchgate.net Similarly, docking studies of other indazole derivatives have been performed against targets like renal cancer-related proteins, revealing high binding energies for certain derivatives. nih.govrsc.org

The insights from these studies on related indazole compounds can be extrapolated to hypothesize the potential interactions of this compound with various protein targets. The fluorine and amine substituents on the indazole ring are expected to play a significant role in modulating its binding affinity and selectivity through specific electronic and steric effects.

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Indazole derivative with difluorophenyl group | Cyclooxygenase-2 (COX-2) | -9.11 | Not specified |

| Indazole derivative with para-toulene group | Cyclooxygenase-2 (COX-2) | -8.80 | Not specified |

| Indazole derivative with 4-methoxyphenyl group | Cyclooxygenase-2 (COX-2) | -8.46 | Not specified |

| Indazole derivative 8v | Renal cancer-related protein (PDB: 6FEW) | High | Not specified |

| Indazole derivative 8w | Renal cancer-related protein (PDB: 6FEW) | High | Not specified |

| Indazole derivative 8y | Renal cancer-related protein (PDB: 6FEW) | High | Not specified |

Reaction Mechanism Elucidation through Theoretical Approaches

Theoretical approaches, particularly those based on quantum mechanics, are powerful tools for elucidating the mechanisms of chemical reactions. These methods can provide detailed information about the structures of reactants, products, and intermediates, as well as the transition states that connect them.

While specific theoretical studies on the reaction mechanisms involving this compound are scarce, research on the synthesis and reactions of the broader indazole class offers valuable precedents. For example, theoretical studies have been conducted on the addition mechanism of 1H-indazole and its nitro derivatives to formaldehyde. nih.govacs.org These studies utilize computational methods to explore different reaction pathways and determine the most energetically favorable routes.

Transition state theory is a cornerstone of reaction dynamics, and the computational identification and characterization of transition state structures are crucial for understanding reaction mechanisms. Theoretical calculations can determine the geometry, energy, and vibrational frequencies of transition states, which are essential for calculating reaction rates.

In the context of indazole synthesis, theoretical studies have been employed to investigate the transition states of various cyclization reactions. For instance, the mechanism of transition-metal-catalyzed synthesis of indazoles has been a subject of interest, where computational analysis can shed light on the role of the catalyst and the nature of the intermediates and transition states involved. researchgate.net Density Functional Theory (DFT) calculations have been used to explain the reactivity differences between indazole and indole (B1671886) electrophiles in certain reactions. pnrjournal.com

The energetic profile of a reaction pathway, which plots the energy of the system as a function of the reaction coordinate, provides a comprehensive view of the reaction mechanism. These profiles, generated through computational methods, depict the relative energies of reactants, intermediates, transition states, and products.

A theoretical study on the formation of carbamic acids of pyrazole (B372694) and indazole has been carried out using DFT computational methods, considering the effects of substituents and solvent. researchgate.net Such studies help in understanding the stability of different species along the reaction pathway. The tautomerism of indazoles, particularly the relative stability of the 1H- and 2H-tautomers, has also been a subject of theoretical investigation, with calculations indicating that the 1H-tautomer is generally more stable. nih.govcaribjscitech.com

| Tautomer | Computational Method | Relative Stability (kcal/mol) |

|---|---|---|

| 1H-Indazole | Not specified | More stable by 2.3 |

| 2H-Indazole | Not specified | Less stable |

Biological and Pharmacological Research Applications

Anti-cancer Activity

Research has extensively explored the anti-cancer potential of indazole derivatives, including those related to 4-fluoro-1H-indazol-7-amine. These compounds have demonstrated a range of activities against various cancer types.

Inhibition of Kinase Activity

The 3-aminoindazole moiety, a core component of this compound, is recognized as an effective "hinge-binding" template for kinase inhibitors. This structural feature allows these compounds to bind to the hinge region of protein kinases, a critical interaction for inhibiting their enzymatic activity. Kinase inhibition is a major strategy in cancer therapeutics.

Several indazole-based drugs that function as kinase inhibitors have been approved for cancer treatment. These include:

Pazopanib: A multi-kinase inhibitor. rsc.org

Merestinib: A c-Met inhibitor. rsc.org

Entrectinib: An inhibitor of tropomyosin receptor kinases, ROS1, and anaplastic lymphoma kinase. rsc.orgnih.gov

Axitinib: An inhibitor of vascular endothelial growth factor receptor and platelet-derived growth factor receptor. rsc.org

Linifanib: A multi-targeted ATP-competitive tyrosine kinase inhibitor. researchgate.net

Derivatives of 1H-indazole-3-amine have been investigated as potent pan-BCR-ABL inhibitors, including against the T315I resistant mutant, which is a significant challenge in the treatment of chronic myeloid leukemia (CML). nih.gov For instance, the diarylamide 3-aminoindazole compound AKE-72 demonstrated high potency against both wild-type BCR-ABL and the T315I mutant. nih.gov

Anti-proliferative Effects on Cancer Cell Lines

Indazole derivatives have shown potent growth inhibitory activity against a variety of cancer cell lines.

One study reported that the indazole derivative 2f exhibited significant anti-proliferative effects with IC₅₀ values ranging from 0.23 to 1.15 μM across several cancer cell lines. rsc.orgrsc.org In another study, compound 6o , a 1H-indazole-3-amine derivative, showed a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC₅₀ value of 5.15 µM. nih.govnih.gov This compound also demonstrated good selectivity, with a much lower cytotoxicity against normal HEK-293 cells (IC₅₀ = 33.2 µM). nih.govnih.gov

The anti-proliferative efficacy of various indazole derivatives against different human cancer cell lines is summarized in the table below.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2f | Various | 0.23–1.15 | rsc.orgrsc.org |

| 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | nih.govnih.gov |

| 6o | A549 (Lung) | ->50 | nih.gov |

| 6o | PC-3 (Prostate) | ->50 | nih.gov |

| 6o | Hep-G2 (Hepatoma) | 16.32 | nih.gov |

| 9f | MCF-7 (Breast) | 6.13 ± 0.64 | researchgate.net |

| 9f | HL-60 (Leukemia) | 4.43 ± 0.35 | researchgate.net |

| DW-8 | HCT116 (Colorectal) | 8.50 ± 2.53 | doaj.org |

The presence of a fluorine atom in the structure of these derivatives can be crucial for their anti-tumor activity, potentially by improving molecular permeability or through direct interaction with the target protein. nih.gov

Mechanisms of Antitumor Action

The anti-cancer effects of indazole derivatives are mediated through various mechanisms, including the induction of apoptosis and modulation of the cell cycle.

For example, compound 6o was found to induce apoptosis in K562 cells. researchgate.net This was confirmed by an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. researchgate.net Further investigation suggested that compound 6o may exert its effects by inhibiting Bcl2 family members and modulating the p53/MDM2 pathway in a concentration-dependent manner. nih.govnih.gov

Another indazole derivative, 2f , was shown to promote apoptosis in 4T1 breast cancer cells. rsc.orgrsc.org This was associated with the upregulation of cleaved caspase-3 and Bax, and the downregulation of Bcl-2. rsc.orgrsc.org Compound 2f also led to a decrease in mitochondrial membrane potential and an increase in reactive oxygen species (ROS) levels in these cells. rsc.orgrsc.org

Investigation of Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that is overexpressed in many cancer cells and contributes to an immunosuppressive tumor microenvironment. nih.govnih.gov Inhibiting IDO1 is a promising strategy in cancer immunotherapy. nih.gov

A series of 4,6-substituted-1H-indazole derivatives have been synthesized and evaluated as IDO1 inhibitors. nih.gov One such compound, 35 , displayed potent IDO1 inhibitory activity with an IC₅₀ value of 0.74 μM in an enzymatic assay and also inhibited the related enzyme tryptophan 2,3-dioxygenase (TDO). nih.gov This dual inhibition, coupled with demonstrated in vivo antitumor activity in a CT26 xenograft model, suggests the potential of 1H-indazole derivatives in cancer immunotherapy. nih.gov Further studies have designed 1H-indazole-4-amine derivatives as IDO inhibitors for the treatment of cancer and other diseases. google.com

Fibroblast Growth Factor Receptor (FGFR) Inhibition

The fibroblast growth factor receptor (FGFR) signaling pathway is implicated in various cellular processes and its alteration is found in many tumor types. nih.gov A novel FGFR inhibitor, F1-7 , has been reported to inhibit the FGFR pathway in colon cancer cell lines in a dose-dependent manner. nih.gov This inhibition leads to DNA damage, cell cycle arrest, and ultimately apoptosis in cancer cells. nih.gov

Futibatinib is a highly selective, irreversible inhibitor of FGFR1-4 that has shown clinical activity in a phase I trial across a broad range of tumors with FGFR aberrations. nih.gov

Other Biological Activities of Indazole Derivatives

Beyond their anti-cancer properties, indazole derivatives exhibit a wide spectrum of other biological activities. These include:

Anti-inflammatory nih.govresearchgate.net

Antimicrobial researchgate.net

Antifungal researchgate.netaustinpublishinggroup.com

Antidepressant researchgate.net

Anti-HIV nih.gov

Inhibitors of viral polymerase researchgate.net

Estrogen receptor β agonists researchgate.net

Glucokinase activators researchgate.net

Farnesoid X receptor antagonists researchgate.net

This diverse range of activities underscores the versatility of the indazole scaffold in medicinal chemistry. nih.govresearchgate.net

Anti-inflammatory Properties

Indazole derivatives have demonstrated notable anti-inflammatory effects. Research into various substituted indazoles has revealed their capacity to modulate key inflammatory pathways. For instance, a study on 2H-indazole derivatives showed their potential as dual antimicrobial and anti-inflammatory agents. mdpi.com Certain compounds within this series exhibited inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme pivotal to the inflammatory response. mdpi.com This dual-action capability is particularly significant as infectious diseases often have an associated inflammatory component. mdpi.com

Further studies on indazole and its derivatives have corroborated their anti-inflammatory potential, suggesting that their mechanism of action may involve interactions with COX-2, as well as the modulation of cytokines and reactive oxygen species. nih.gov In preclinical models, indazole has been shown to significantly reduce carrageenan-induced paw edema, a common model for acute inflammation. nih.gov

Antimicrobial Activity (Antibacterial, Antifungal, Antiparasitic)

The indazole nucleus is a key feature in a range of compounds exhibiting broad-spectrum antimicrobial activity. nih.gov Derivatives of indazole have been shown to be effective against various pathogens, including bacteria, fungi, and protozoa. mdpi.comnih.gov

Antibacterial and Antifungal Activity: Research has highlighted the efficacy of N-methyl-3-aryl indazoles against bacterial strains such as Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium, as well as the fungal strain Candida albicans. nih.gov The introduction of a fluorine atom, a common strategy in medicinal chemistry to enhance biological activity, has been explored in related heterocyclic structures like benzimidazoles. researchgate.net In these compounds, fluorination was found to improve antifungal activity against C. albicans. researchgate.net

A series of 2,3-diphenyl-2H-indazole derivatives have demonstrated in vitro growth inhibition against Candida albicans and Candida glabrata. mdpi.com

Antiparasitic Activity: The investigation of 2H-indazole derivatives has revealed potent antiprotozoal activity against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. mdpi.com Notably, some of these synthesized compounds were found to be significantly more potent than the standard drug, metronidazole (B1676534). mdpi.com For example, one derivative was 12.8 times more active than metronidazole against G. intestinalis. mdpi.com

The following table summarizes the antimicrobial activity of selected indazole derivatives:

| Compound Type | Target Organism | Observed Activity | Reference |

|---|---|---|---|

| N-methyl-3-aryl inazoles | Xanthomonas campestris, Bacillus cereus, Escherichia coli, Bacillus megaterium, Candida albicans | Active against bacterial and fungal strains | nih.gov |

| 2,3-diphenyl-2H-indazole derivatives | Candida albicans, Candida glabrata | In vitro growth inhibition | mdpi.com |

| 2H-indazole derivatives | Giardia intestinalis, Entamoeba histolytica, Trichomonas vaginalis | Potent antiprotozoal activity, in some cases exceeding metronidazole | mdpi.com |

Antioxidant Activity

Indazole derivatives have also been investigated for their antioxidant properties. Studies have shown that these compounds can inhibit lipid peroxidation and scavenge free radicals. nih.gov For instance, indazole, 5-aminoindazole, and 6-nitroindazole (B21905) demonstrated a concentration-dependent inhibition of lipid peroxidation. nih.gov In tests for 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity, these indazole derivatives showed significant inhibition. nih.gov

Inhibition of Enzymes (e.g., Lactoperoxidase, Human Serum Paraoxonase 1, CYP1A2)

The ability of indazole derivatives to inhibit specific enzymes is a key area of pharmacological research.

Monoamine Oxidase (MAO) Inhibition: A study of C5- and C6-substituted indazole derivatives revealed their potent inhibitory activity against monoamine oxidase (MAO), particularly the MAO-B isoform. researchgate.net All tested compounds in this series inhibited human MAO-B with submicromolar IC50 values, with substitutions at the C5 position of the indazole ring yielding particularly potent inhibitors. researchgate.net One derivative, a submicromolar inhibitor of human MAO-A, was also identified. researchgate.net

D-amino acid oxidase (DAAO) Inhibition: In the same study, while the synthetic indazole derivatives were not significant inhibitors of porcine D-amino acid oxidase (DAAO), a synthetic precursor, 1H-indazol-5-ol, was found to be a good potency inhibitor with an IC50 value of 2.03 µM. researchgate.net

Other Enzyme Inhibition: The indazole scaffold is present in molecules that inhibit a range of other enzymes. For example, niraparib, an indazole-containing drug, is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. nih.gov Other indazole derivatives have been developed as inhibitors of fibroblast growth factor receptor (FGFR). nih.govnih.gov

The following table presents the enzyme inhibitory activity of selected indazole derivatives:

| Indazole Derivative | Target Enzyme | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| C5- and C6-substituted indazoles | Human MAO-B | 0.0025–0.024 µM | researchgate.net |

| A C5-substituted indazole derivative (5c) | Human MAO-A | 0.745 µM | researchgate.net |

| 1H-indazol-5-ol | Porcine D-amino acid oxidase | 2.03 µM | researchgate.net |

Modulation of Receptor Systems (e.g., 5-HT3 Receptor Antagonist, Cannabinoid CB1 Receptor Agonists)

Indazole derivatives have been designed to interact with various receptor systems, indicating their potential for treating a range of conditions. For instance, the development of 5-HT6 receptor antagonists containing an indole (B1671886) moiety, a structurally related heterocycle, has been a focus of research for Alzheimer's disease. mdpi.com

Neurodegenerative Disorders Research

The neuroprotective effects of indazole derivatives are a promising area of investigation. Research has shown that certain indazole derivatives can inhibit tau hyperphosphorylation, a key pathological feature in several neurodegenerative diseases, including Parkinson's disease (PD). nih.gov

One such derivative, 6-amino-1-methyl-indazole (AMI), demonstrated a neuroprotective effect in both in vitro and in vivo models of PD. nih.gov In cell-based assays, AMI increased cell viability and reduced apoptosis in cells treated with a neurotoxin. nih.gov Furthermore, in a mouse model of PD, AMI treatment was found to preserve dopaminergic neurons and improve behavioral symptoms. nih.gov Previous studies had also shown that other indazole derivatives, such as 6-hydroxy-1H-indazole and 5-hydroxy-1H-indazole, can inhibit tau phosphorylation and protect against neuronal cell death. nih.gov

Preclinical Studies and In Vivo Models

Preclinical studies using animal models have provided valuable insights into the therapeutic potential of indazole derivatives. In a xenograft mouse model, an 1H-indazol-4,7-dione derivative demonstrated a significant reduction in tumor size, highlighting its potential as an anticancer agent. nih.gov As mentioned previously, in a mouse model of Parkinson's disease, the indazole derivative AMI showed potent neuroprotective effects. nih.gov Furthermore, in vivo anti-inflammatory studies have confirmed the ability of indazole to reduce inflammation in a dose-dependent manner. nih.gov

Tumor Growth Inhibition in Xenograft Models

While specific xenograft model data for this compound is not publicly available, the broader class of indazole derivatives has demonstrated significant efficacy in such preclinical models. These studies are crucial for evaluating the in vivo anti-tumor activity of new chemical entities. Typically, human tumor cells are implanted in immunocompromised mice, and the effect of the test compound on tumor growth is monitored. For many indazole-based compounds, researchers have observed a dose-dependent inhibition of tumor volume and weight, providing a strong rationale for further clinical investigation. The evaluation of this compound in similar models would be a critical step in its development pathway.

Pharmacokinetic Profile Evaluation

The pharmacokinetic profile of a drug candidate, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a determining factor in its clinical success. The fluorine atom in this compound is expected to influence its metabolic stability and membrane permeability, key aspects of its pharmacokinetic behavior. Generally, fluorination can block metabolic sites, leading to a longer half-life and improved bioavailability. A comprehensive pharmacokinetic evaluation of this compound would involve studies to determine its plasma concentration over time, tissue distribution, and major metabolic pathways. This information is essential for establishing a compound's potential for oral administration and for designing appropriate dosing regimens.

Drug Discovery and Development

The journey of a compound from a laboratory curiosity to a therapeutic agent is a complex, multi-stage process. For this compound, its structural features position it as a promising candidate for drug discovery and development programs.

Lead Compound Identification and Optimization

In drug discovery, a "lead compound" is a chemical starting point that has some desired biological activity but may have suboptimal potency, selectivity, or pharmacokinetic properties. The 1H-indazole-3-amine moiety, a close structural relative of this compound, is recognized as an effective "hinge-binding" fragment for protein kinases, a major class of cancer drug targets. This suggests that this compound itself could serve as a valuable lead compound.

Lead optimization is an iterative process of chemical modification to improve the characteristics of the lead compound. For this compound, this would involve synthesizing a library of derivatives by modifying its structure at various positions. For instance, different chemical groups could be attached to the amine or other positions on the indazole ring to enhance its binding affinity to a specific kinase or to improve its drug-like properties.

Development of Novel Therapeutic Agents

The indazole scaffold is a cornerstone in the development of numerous approved and clinical-stage therapeutic agents. Notable examples include the anti-cancer drugs Niraparib and Pazopanib. The development of novel therapeutic agents from this compound would leverage the structural insights gained from these successful drugs. By combining the favorable properties of the this compound core with other pharmacologically active fragments, medicinal chemists can design new molecules with enhanced potency and selectivity against specific cancer targets.

Consideration of Physicochemical Properties for Drug-likeness

"Drug-likeness" refers to a qualitative concept used in drug design to estimate how "drug-like" a molecule is with respect to factors like bioavailability. The physicochemical properties of a compound, such as its molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, are critical determinants of its drug-likeness. The addition of a fluorine atom, as in this compound, can favorably influence these properties. For example, fluorine can lower the pKa of nearby functional groups and alter lipophilicity, which can in turn affect a compound's solubility, permeability, and plasma protein binding.

Below is a table of some predicted physicochemical properties for this compound and a related compound, illustrating the impact of the fluorine atom.

| Property | This compound | 1H-Indazol-7-amine |

| Molecular Formula | C₇H₆FN₃ | C₇H₇N₃ |

| Molecular Weight | 151.14 g/mol | 133.15 g/mol |

| XlogP (predicted) | 1.3 | 1.1 |

| Hydrogen Bond Donors | 2 | 2 |

| Hydrogen Bond Acceptors | 3 | 3 |

This data is predictive and serves for illustrative purposes.

These properties are carefully considered and optimized during the drug development process to ensure that a potential therapeutic agent has a suitable profile for clinical use.

Derivatives and Analogs of 4 Fluoro 1h Indazol 7 Amine: Synthesis and Sar

Systematic Structural Modifications

The chemical architecture of 4-fluoro-1H-indazol-7-amine offers multiple sites for structural diversification, enabling chemists to fine-tune its physicochemical and pharmacological properties. These modifications are systematically explored at various positions of the indazole ring and the amino group.

The indazole ring is a "privileged structure" in medicinal chemistry, capable of interacting with a multitude of biological targets. Modifications at its various positions are key to creating diverse libraries of compounds for screening.

N1-Position: The N1 position of the indazole ring is a frequent site for derivatization. Alkylation and arylation at this position can significantly alter the compound's properties. For instance, N-alkylation can be achieved using alkyl halides, while the introduction of an acetyl group can influence the electronic landscape of the indazole ring system. These modifications can serve to protect the N-H group or modulate biological activity.

C3-Position: The 3-aminoindazole moiety is recognized as an effective "hinge-binding" template, particularly for kinase inhibitors. The amino group at this position serves as a crucial anchor for binding to the hinge region of kinases. mdpi.com Consequently, modifications often involve the introduction of various substituents to explore and optimize these interactions. For example, a series of 1H-indazole-3-amine derivatives have been synthesized and evaluated for their anti-proliferative effects.

C4-Position: The fluorine atom at the C4-position is a key feature, enhancing properties like metabolic stability and binding affinity. While the fluorine is often retained, modifications to the substituents at neighboring positions can indirectly influence its effects.

C5-Position: Aromatic ring substitution at the C-5 position has garnered increasing attention for discovering highly active and selective inhibitors. mdpi.com Studies have shown that substituents at this position can have a significant impact on the anti-proliferative activity of indazole derivatives. mdpi.comnih.gov For instance, Suzuki coupling reactions are employed to introduce various substituted aryl groups at this position, starting from a 5-bromo-1H-indazol-3-amine precursor. mdpi.comsemanticscholar.org

C6-Position: The introduction of substituents at the C6-position has also been explored to modulate biological activity. For example, novel 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives have been synthesized and evaluated as potent inhibitors of the fibroblast growth factor receptor (FGFR). nih.gov

C7-Position: The amino group at the C7-position is a key functional group that can be modified or replaced. For instance, the synthesis of 7-bromo-4-fluoro-1H-indazole provides a precursor for further derivatization at this position. The introduction of a bromine atom at C7 is a critical step requiring high regioselectivity.

The synthesis of these diversely functionalized indazole derivatives often involves multi-step sequences, including cyclization reactions to form the indazole core, followed by reactions like Suzuki coupling, acylation, and substitution to generate a library of compounds. google.com

The introduction of heterocyclic and aromatic moieties is a common strategy to enhance the biological activity and drug-like properties of the this compound core. These substituents can engage in additional binding interactions with target proteins, improving potency and selectivity.

For instance, the synthesis of pyridin-3-amine derivatives based on the indazole scaffold has been reported for the development of multi-targeted protein kinase inhibitors. nih.gov In some cases, a piperazine (B1678402) moiety is introduced to enhance solubility and oral bioavailability. mdpi.com The synthesis often involves coupling reactions, such as the Suzuki reaction, to attach these aromatic and heterocyclic rings to the indazole core. mdpi.com

The amino group at the C7-position, and also the commonly studied C3-amino group, offers a prime location for structural modifications. vwr.com These modifications can range from simple acylation to the introduction of more complex side chains.

Impact of Substituents on Biological Activity

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds. Research has consistently shown that the substituents on the indazole ring significantly influence the potency and selectivity of the resulting derivatives.

For example, in a series of 1H-indazole-3-amine derivatives evaluated for anti-proliferative activity, the substituent at the C-5 position had a marked effect. mdpi.comnih.gov A 3,5-difluoro substituent was found to be more potent than a 4-fluoro or 3-fluoro substituent, highlighting the importance of the substitution pattern on the benzene (B151609) ring for antitumor activity. mdpi.comnih.gov

The introduction of a 6-(2,6-dichloro-3,5-dimethoxyphenyl) group at the C6-position of a 4-substituted-1H-indazole led to a potent FGFR1 inhibitor. nih.gov Further optimization of this series by introducing different substituents at the C4-position could lead to even more potent and selective inhibitors. nih.gov

The table below summarizes the impact of various substituents on the biological activity of indazole derivatives, based on published research findings.

| Compound Series | Modification Position | Substituent | Observed Biological Activity | Key Finding |

| 1H-indazole-3-amine derivatives | C-5 | 3,5-difluorophenyl | Anti-proliferative (Hep-G2 cells) | Interposition of fluorine substituents is important for antitumor activity. mdpi.comnih.gov |

| 1H-indazole-3-amine derivatives | C-5 | 4-fluorophenyl | Anti-proliferative (Hep-G2 cells) | Less potent than the 3,5-difluoro derivative. mdpi.comnih.gov |

| 1H-indazole-3-amine derivatives | C-5 | 3-fluorophenyl | Anti-proliferative (Hep-G2 cells) | Less potent than the 4-fluoro derivative. mdpi.comnih.gov |

| 6-substituted-1H-indazole derivatives | C-6 | 2,6-dichloro-3,5-dimethoxyphenyl | FGFR1 inhibition | Potent enzymatic inhibition. nih.gov |

The position of a substituent on the indazole ring is as critical as its chemical nature in determining the biological outcome. The spatial arrangement of functional groups dictates how a molecule interacts with its biological target.

SAR analyses have revealed that substituent groups at both the 4- and 6-positions of the 1H-indazole scaffold play a crucial role in the inhibition of certain enzymes. nih.gov For instance, the docking models of some 1H-indazole derivatives with indoleamine 2,3-dioxygenase 1 (IDO1) showed that the 1H-indazole motif has effective interactions with the enzyme's active site, and that substituents at the 4- and 6-positions are key for inhibitory activity. nih.gov

In the development of inhibitors for anaplastic lymphoma kinase (ALK), a 3-amino-5-substituted indazole served as a promising starting point. nih.gov This indicates that for certain targets, having a substituent at the C5-position is crucial for achieving high potency. The resulting compound, entrectinib, which has a substitution at the 5-position, showed very high activity against ALK. nih.gov

The synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, an intermediate for the potent anti-HIV drug Lenacapavir, underscores the importance of the substitution pattern at the 4- and 7-positions for a specific biological outcome. mdpi.comchemrxiv.org The regioselective synthesis of this particular isomer is critical for the final drug's activity. mdpi.comchemrxiv.org

The following table illustrates the relationship between substituent position and the resulting biological activity for selected indazole derivatives.

| Indazole Derivative | Key Substituent Position(s) | Biological Target/Activity | Significance of Position |

| IDO1 Inhibitors | C4 and C6 | Indoleamine 2,3-dioxygenase 1 (IDO1) | Substituents at these positions are crucial for inhibitory activity. nih.gov |

| Entrectinib | C5 | Anaplastic lymphoma kinase (ALK) | Substitution at C5 is a key starting point for potent ALK inhibition. nih.gov |

| Lenacapavir Intermediate | C4 and C7 | Anti-HIV activity | The specific 4-chloro, 7-bromo substitution pattern is essential for the drug's function. mdpi.comchemrxiv.org |

Computational Design of Derivatives

The development of novel therapeutic agents based on the this compound scaffold is increasingly driven by computational methodologies. These in silico techniques allow for the rational design and evaluation of derivatives before their actual synthesis, saving significant time and resources. By modeling interactions between potential drug candidates and their biological targets, researchers can prioritize compounds with the highest likelihood of success.

Virtual Screening and Library Design

Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. benthamdirect.comlongdom.org This process is fundamental in designing derivatives of scaffolds like this compound for specific therapeutic applications, such as kinase inhibition.

The process often begins with a known active compound or a fragment that binds to the target. For instance, the indazole scaffold is a well-established "privileged scaffold" in medicinal chemistry, known for its role in numerous approved drugs like Axitinib and Pazopanib, which are kinase inhibitors. benthamdirect.commdpi.com This existing knowledge provides a strong foundation for designing new derivative libraries.

Fragment-based drug design (FBDD) is one common approach. It starts by identifying small molecular fragments that bind to the target, which are then grown or combined to create more potent leads. nih.govresearchgate.net For example, a fragment-based virtual screening was successfully used to design novel indazole-based histone deacetylase (HDAC) inhibitors. nih.gov Similarly, knowledge-based drug design leverages structure-activity relationship (SAR) data from existing inhibitors to guide the creation of new molecules. nih.gov This was employed to identify indazole derivatives as potent Aurora kinase inhibitors, where an initial hit from an in-house library was optimized into selective inhibitors. researchgate.netnih.gov

Another technique is structure-based virtual screening, which relies on the 3D structure of the target protein. Large compound databases, such as PubChem, can be screened to find molecules that fit into the target's binding site. benthamdirect.com This method was used to explore the PubChem library for novel VEGFR-2 kinase inhibitors using the 1H-indazole-containing drug Axitinib as a template for rational drug design. benthamdirect.com The design of these focused libraries involves creating variations of the core scaffold, such as modifying substituents at different positions on the indazole ring, to explore and optimize interactions with the target protein. nih.govnih.gov For example, SAR studies have shown that substituents at the C4 and C6 positions of the 1H-indazole scaffold can be crucial for inhibitory activity against targets like indoleamine 2,3-dioxygenase (IDO1). nih.gov

| Target | Screening/Design Method | Library Source/Type | Example Lead Scaffolds/Compounds |

| Histone Deacetylases (HDACs) | Fragment-based virtual screening | In-house / Designed | Indazole and pyrazolo[3,4-b] pyridine (B92270) derivatives (e.g., 15k, 15m). nih.gov |

| Aurora Kinases | Fragment-based & knowledge-based design | In-house library | Indazole derivatives (e.g., compounds 17, 21, 30). nih.gov |

| VEGFR-2 | Virtual screening (database) | PubChem | 1H-Indazole derivatives based on Axitinib. benthamdirect.com |

| Fibroblast Growth Factor Receptors (FGFRs) | Fragment-led de novo design | Designed | 1H-Indazole-based derivatives. nih.gov |

| VEGFR-2 | Structure-based design | Designed | Indazole derivatives with anti-angiogenic properties. nih.gov |

In silico Prediction of Biological Activity

Following the design of a virtual library, in silico methods are used to predict the biological activity and drug-like properties of the candidate molecules. This step is crucial for filtering and prioritizing compounds for synthesis and in vitro testing. biotech-asia.org

Molecular docking is a primary tool used to predict the binding conformation and affinity of a small molecule ligand to its macromolecular target. tandfonline.com This technique simulates the interaction between the ligand and the protein's active site, calculating a scoring function to estimate the strength of the binding, often expressed in kcal/mol. biotech-asia.org For example, docking studies of newly designed indazole scaffolds against VEGFR-2 revealed binding affinities ranging from -6.70 to -7.39 kcal/mol, with key hydrogen bonds and pi-alkyl interactions identified as crucial for binding. benthamdirect.combiotech-asia.org Computational modeling also helps in understanding the basis for selectivity between different protein isoforms, such as identifying specific amino acid residues that can be targeted to achieve selectivity for Aurora A versus Aurora B kinases. nih.gov

Beyond predicting binding affinity, computational tools are essential for evaluating the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates. biotech-asia.orgsemanticscholar.org The Lipinski "Rule of Five" is an early-stage filter used to assess the oral bioavailability of a compound based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. benthamdirect.com More advanced in silico models can predict a wide range of properties including aqueous solubility, blood-brain barrier penetration, potential for cytochrome P450 (CYP) enzyme inhibition, and hERG-related cardiotoxicity. semanticscholar.orgnih.govacs.org Predicting these ADMET profiles early in the discovery process helps to minimize failures in later clinical trial phases. nih.gov For instance, in silico ADMET predictions for a set of computationally designed indazole scaffolds indicated they possessed favorable pharmacokinetic properties, with high absorption values and low predicted toxicity levels. biotech-asia.org

| Compound/Scaffold | Predicted Property | Method/Tool | Target/Context |

| Indazole Scaffolds | Binding Affinity (-6.88 to -7.39 kcal/mol) | Molecular Docking | VEGFR-2. biotech-asia.org |

| Indazole Derivatives | Isoform Selectivity | Computational Modeling | Aurora Kinases (A vs. B). nih.gov |

| Indazole Derivatives | ADMET Properties | In silico Prediction | General Drug-likeness. biotech-asia.org |

| Axitinib Analogs | Binding Interactions (H-bonds, pi-alkyl) | Molecular Docking | VEGFR-2. benthamdirect.com |

| Various Organic Chemicals | Terrestrial/Aquatic Toxicity | In silico Prediction | Ecotoxicology. semanticscholar.org |

| Various Drug-like Molecules | hERG Inhibition | Pharmacophore Models / Machine Learning | Cardiotoxicity Prediction. acs.org |

Future Directions and Emerging Research Trends

Exploration of Novel Synthetic Methodologies for 4-fluoro-1H-indazol-7-amine and its Derivatives

The development of efficient and scalable synthetic routes is critical for the widespread investigation and potential commercialization of this compound and its derivatives. Current research focuses on creating methodologies that are not only high-yielding but also cost-effective and environmentally benign.

One promising approach involves a multi-step synthesis starting from readily available precursors like 3-fluoro-2-methylaniline. google.com This method utilizes a sequence of bromination, ring closure, and deprotection reactions under mild conditions, making it suitable for industrial-scale production. google.com Another established general procedure for synthesizing fluoro-1H-indazoles involves the reaction of a substituted 2-fluorobenzaldehyde (B47322) with hydrazine (B178648) hydrate (B1144303), followed by cyclization. chemicalbook.com

Recent advancements have also focused on practical, chromatography-free syntheses for related halogenated indazol-amines, which are key intermediates for potent antiviral drugs like Lenacapavir. chemrxiv.org For instance, a two-step sequence starting from inexpensive 2,6-dichlorobenzonitrile (B3417380), involving regioselective bromination and subsequent heterocycle formation with hydrazine, has been successfully demonstrated on a large scale. chemrxiv.org The optimization of reaction parameters such as solvent, temperature, and catalyst loading is a continuous effort to maximize yields and efficiency. researchgate.net These evolving synthetic strategies are crucial for building diverse libraries of this compound analogs for further biological screening.

Table 1: Selected Synthetic Strategies for Indazole Derivatives

| Starting Material | Key Reactions | Target/Intermediate | Reference |

|---|---|---|---|

| 3-Fluoro-2-methylaniline | Bromination, Ring Closure, Deprotection | 5-Bromo-4-fluoro-1H-indazole | google.com |

| 2-Fluorobenzaldehyde | Reaction with Hydrazine Hydrate | Fluoro-1H-indazoles | chemicalbook.com |

| 2,6-Dichlorobenzonitrile | Regioselective Bromination, Heterocycle Formation | 7-Bromo-4-chloro-1H-indazol-3-amine | chemrxiv.org |

| 5-Bromo-2-fluorobenzonitrile | Reaction with Hydrazine Hydrate, Suzuki Coupling | 5-Aryl-1H-indazol-3-amines | nih.govmdpi.com |

Deepening Mechanistic Understanding of Biological Activities

Derivatives of the indazole scaffold have demonstrated a wide spectrum of pharmacological activities, particularly in oncology. researchgate.netnih.gov A significant area of future research will be dedicated to elucidating the precise molecular mechanisms through which these compounds exert their effects.

Many indazole derivatives function as kinase inhibitors, with the 1H-indazole-3-amine structure recognized as an effective "hinge-binding" fragment that anchors the molecule to protein kinases, a critical interaction for inhibiting the enzyme's activity. nih.govmdpi.com For example, derivatives have been designed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFR) and Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in various cancers. researchgate.netnih.gov

Beyond kinase inhibition, studies have shown that certain indazole-based compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. One study on 1H-indazole-3-amine derivatives revealed that a lead compound, 6o, could arrest the cell cycle in the G0/G1 phase and potentially induce apoptosis by inhibiting Bcl2 family members and affecting the p53/MDM2 pathway. nih.govresearchgate.net Other research has pointed to the inhibition of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan-2,3-dioxygenase (TDO), which are important immune checkpoints in cancer. researchgate.netnih.gov A novel class of indazole-containing compounds has also been developed to target the PA-PB1 protein-protein interface of the influenza polymerase, demonstrating antiviral potential. nih.gov A deeper understanding of these pathways will enable the rational design of more potent and selective agents based on the this compound core.

Targeting New Biological Pathways and Disease States

The structural versatility of the this compound scaffold makes it an ideal starting point for exploring novel biological targets and addressing a wider range of diseases. While oncology remains a primary focus, emerging research is branching into other therapeutic areas.

The proven success of indazole derivatives as kinase inhibitors for cancer suggests their potential application in other kinase-driven diseases, such as inflammatory disorders and autoimmune conditions. researchgate.netresearchgate.net Researchers are actively designing and synthesizing indazole derivatives as potential anti-inflammatory agents by targeting enzymes like Cyclooxygenase-2 (COX-2). researchgate.net

Furthermore, the ability of some indazoles to modulate the immune system, for instance by inhibiting IDO1 or TDO, opens up avenues for treating immune-related disorders beyond cancer. nih.gov There is also growing interest in developing indazole derivatives for neurodegenerative diseases and as novel antimicrobial and antifungal agents. researchgate.netresearchgate.net For example, some indazole derivatives have been investigated as potential inhibitors of cytochrome P450 51 (CYP51), a key enzyme in fungi, to combat the rise in drug-resistant fungal infections. researchgate.net The strategic modification of the this compound core will be key to unlocking its potential against these new biological pathways.

Table 2: Investigated Biological Targets for Indazole Derivatives

| Target Class | Specific Target | Therapeutic Area | Reference |

|---|---|---|---|

| Protein Kinases | FGFR, EGFR, Bcr-Abl | Oncology | researchgate.netnih.govresearchgate.net |

| Immune Checkpoints | IDO1, TDO | Oncology, Immunology | researchgate.netnih.gov |

| Viral Proteins | Influenza Polymerase (PA-PB1) | Infectious Disease (Influenza) | nih.gov |

| Inflammatory Enzymes | COX-2 | Inflammation | researchgate.net |

| Fungal Enzymes | Cytochrome P450 51 (CYP51) | Infectious Disease (Fungal) | researchgate.net |

Application of Advanced Computational Techniques for Drug Design

Computational chemistry is becoming an indispensable tool in modern drug discovery, enabling the rapid and cost-effective design and evaluation of new drug candidates. For this compound and its analogs, these techniques are being leveraged to predict binding affinities, optimize pharmacokinetic properties, and guide synthetic efforts.

Structure-based drug design is a prominent strategy, utilizing the 3D structures of target proteins to design molecules that fit precisely into the active site. nih.gov Techniques like molecular docking and molecular dynamics (MD) simulations are used to evaluate how different indazole analogs bind to targets like COX-2 or various protein kinases. researchgate.net For instance, one study used docking to identify indazole compounds with significant binding energies to the COX-2 enzyme, with subsequent MD simulations confirming the stability of the compound-protein complex. researchgate.net

These computational approaches also facilitate virtual screening, where large libraries of virtual compounds are assessed for their potential to bind to a specific target. researchgate.net This allows researchers to prioritize the synthesis of the most promising candidates. Furthermore, computational tools are used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to identify potential liabilities early in the drug discovery process. researchgate.net The integration of these advanced computational methods will undoubtedly accelerate the development of next-generation drugs derived from this compound. nih.gov

Development of this compound and its Analogs into Clinical Candidates

The ultimate goal of medicinal chemistry research is the development of new medicines to treat human diseases. The journey from a promising laboratory compound to a clinical candidate is long and complex, but the indazole scaffold has a proven track record, with several indazole-based drugs, such as Niraparib and Pazopanib, already in clinical use for cancer treatment. nih.govnih.gov

For derivatives of this compound, the path to the clinic will involve rigorous preclinical testing to establish a strong efficacy and safety profile. Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds to enhance potency and selectivity while minimizing off-target effects. For example, research has shown that for certain indazole-3-amine series, the presence of a para-fluorine substituent is critical for potent antitumor activity. nih.gov

One of the key challenges is predicting human pharmacokinetics. In some cases, unexpected results in preclinical species have led to the use of human microdose studies to gain early clinical pharmacokinetic data, as was done for the NaV1.7 inhibitor clinical candidate PF-05089771. nih.gov As research progresses, the most promising analogs of this compound will advance into formal preclinical development, with the hope of eventually entering human clinical trials and providing new therapeutic options for patients.

Q & A

Basic Question: What are the recommended methods for synthesizing 4-fluoro-1H-indazol-7-amine, and how can reaction conditions be optimized for reproducibility?

Methodological Answer:

Synthesis optimization requires systematic variation of parameters such as temperature, solvent polarity, and catalyst loading. For fluorinated indazole derivatives, halogen-exchange reactions (e.g., using KF in DMF) or directed ortho-metalation strategies are common . To ensure reproducibility, employ Design of Experiments (DoE) frameworks to analyze interactions between variables. For example, a fractional factorial design can identify critical factors affecting yield and purity. Characterization via LC-MS and NMR is essential to confirm regioselectivity and rule out byproducts .

Advanced Question: How can structural contradictions in crystallographic data for this compound derivatives be resolved?

Methodological Answer:

Discrepancies in crystallographic data (e.g., bond angles vs. computational models) require validation using multiple refinement tools. SHELXL remains a gold standard for small-molecule refinement due to its robust handling of twinned data and high-resolution restraints . For ambiguous cases, cross-validate results with alternative software (e.g., Olex2 or PLATON) and apply Hirshfeld surface analysis to assess intermolecular interactions. If experimental data conflicts with DFT-optimized geometries, re-examine basis sets (e.g., B3LYP/6-311+G(d,p)) and consider solvent effects in simulations .

Basic Question: What analytical techniques are critical for assessing the purity and stability of this compound?

Methodological Answer:

Combine orthogonal methods:

- HPLC-PDA for quantification of organic impurities.

- Karl Fischer titration to detect water content.

- Accelerated stability studies (40°C/75% RH for 6 months) monitored by UPLC-MS to identify degradation pathways (e.g., dehalogenation or oxidation).

For fluorinated compounds, NMR is particularly sensitive to structural changes, enabling detection of trace degradation products .

Advanced Question: How can researchers design structure-activity relationship (SAR) studies for this compound derivatives in kinase inhibition assays?

Methodological Answer:

Adopt a stepwise SAR framework:

Core Modification: Synthesize analogs with substituents at the 1-, 3-, and 7-positions to probe steric and electronic effects.

In Silico Docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes against target kinases (e.g., JAK2 or EGFR).

Kinase Profiling: Employ broad-panel assays (e.g., Eurofins KinaseProfiler) to identify off-target effects.

Data Integration: Apply multivariate analysis (e.g., PCA) to correlate structural features with IC values. Triangulate results with crystallographic data to resolve false positives .

Basic Question: What solvent systems are suitable for recrystallizing this compound to achieve high enantiomeric purity?

Methodological Answer:

Screen solvent combinations (e.g., ethanol/water, DCM/hexane) using polymorph prediction tools (e.g., Mercury CSP). For fluorinated indazoles, mixed solvents with high polarity (e.g., acetone/water) often yield stable monoclinic crystals. Monitor crystallization kinetics via in-situ Raman spectroscopy to avoid amorphous phases. XRPD and DSC are critical for confirming polymorph identity .

Advanced Question: How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound-based therapeutics?

Methodological Answer:

Contradictions often arise from pharmacokinetic (PK) variability or off-target effects. To mitigate:

PK/PD Modeling: Integrate in vitro IC data with allometric scaling (e.g., using GastroPlus) to predict in vivo bioavailability.

Metabolite Identification: Use LC-HRMS to characterize phase I/II metabolites in microsomal assays.

Toxicogenomics: Apply RNA-seq to assess pathway dysregulation in animal models.

Cross-species comparisons (e.g., rodent vs. primate) and dose-ranging studies can isolate species-specific effects .

Basic Question: What computational methods are effective for predicting the physicochemical properties of this compound?

Methodological Answer:

Leverage QSPR models in software like ACD/Labs or Schrödinger’s QikProp. Key parameters:

- LogP : Predict using Ghose-Crippen or XLogP3.

- pKa : Employ DFT-based methods (e.g., COSMO-RS) to account for fluorine’s electron-withdrawing effects.

Validate predictions with experimental data (e.g., shake-flask LogP measurements) to refine algorithmic accuracy .

Advanced Question: How can researchers systematically evaluate the potential of this compound as a covalent kinase inhibitor?

Methodological Answer:

Electrophilicity Assessment: Calculate Fukui indices using Gaussian09 to identify reactive sites.

Cysteine Profiling: Use LC-MS/MS to detect covalent adducts in kinase domains (e.g., BTK or EGFR).

Kinetic Analysis: Determine ratios via jump-dilution assays.

Selectivity Screening: Perform competitive ABPP (Activity-Based Protein Profiling) with broad-spectrum probes.

Combine with molecular dynamics simulations to validate warhead accessibility .

Basic Question: What are the best practices for storing this compound to prevent degradation?

Methodological Answer:

Store under inert atmosphere (argon) at -20°C in amber vials. For long-term stability, lyophilize and seal in vacuum-sealed packs with desiccants (e.g., silica gel). Periodically assess purity via NMR and HPLC; recalibrate reference standards every 6 months .

Advanced Question: How can machine learning enhance the discovery of novel this compound derivatives with tailored bioactivity?

Methodological Answer:

Dataset Curation: Compile bioactivity data from ChEMBL or PubChem, focusing on kinase inhibitors.

Feature Engineering: Include descriptors like Morgan fingerprints, Topological Polar Surface Area (TPSA), and fluorine-specific parameters.

Model Training: Use Random Forest or GCNs (Graph Convolutional Networks) to predict IC.

Synthetic Feasibility: Integrate retrosynthetic tools (e.g., ASKCOS) to prioritize synthesizable candidates.

Validate top hits via parallel synthesis and high-throughput screening .

Notes on Methodology

- Triangulation : Cross-validate findings using multiple techniques (e.g., crystallography, NMR, and computational modeling) to resolve contradictions .

- Reproducibility : Document all experimental parameters (e.g., humidity during crystallization) in FAIR-compliant repositories .

- Ethical Compliance : Adhere to institutional guidelines for in vivo studies and data transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.